5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione
Overview
Description
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound that features a hexahydropyrimidine-2,4,6-trione core with a 3-nitrobenzylidene substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of hexahydropyrimidine-2,4,6-trione (barbituric acid) with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 5-(3-aminobenzylidene)hexahydropyrimidine-2,4,6-trione.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzylidene ring, depending on the reagents used.
Scientific Research Applications
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of heterocyclic compounds, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The nitro group may also play a role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Nitrobenzylidene)pyrimidine-2,4,6-trione
- 5-(2-Difluoromethoxy-5-nitrobenzylidene)pyrimidine-2,4,6-trione
- 5-(4-Dimethylamino-3-nitrobenzylidene)pyrimidine-2,4,6-trione
Uniqueness
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is unique due to its hexahydropyrimidine-2,4,6-trione core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHLSCNAIQJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294340 | |
Record name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27402-32-0 | |
Record name | NSC95882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27402-32-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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